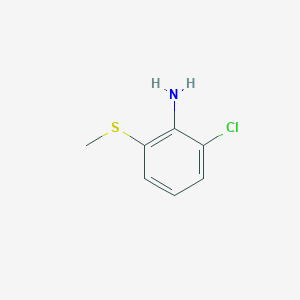

2-Chloro-6-(methylthio)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

216485-87-9 |

|---|---|

Molecular Formula |

C7H8ClNS |

Molecular Weight |

173.66 g/mol |

IUPAC Name |

2-chloro-6-methylsulfanylaniline |

InChI |

InChI=1S/C7H8ClNS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 |

InChI Key |

WCMJPIPJGKVMMY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=CC=C1)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(methylthio)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(methylthio)aniline is a substituted aromatic amine and an organosulfur compound with the CAS number 216485-87-9.[1] Its unique structure, featuring a chloro, a methylthio, and an amino group on a benzene ring, makes it a molecule of significant interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in coordination chemistry and as a building block in organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a brown oil at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 216485-87-9 | [1] |

| Molecular Formula | C₇H₈ClNS | [1] |

| Molecular Weight | 173.66 g/mol | [1] |

| Physical Form | Brown Oil | [1] |

Synthesis and Purification

The synthesis of this compound can be approached through multi-step organic reactions, typically involving the strategic introduction of the chloro and methylthio substituents onto an aniline precursor. While a specific, detailed protocol for its synthesis is not widely published, a general retrosynthetic analysis suggests pathways involving electrophilic aromatic substitution and nucleophilic substitution reactions.

A potential synthetic route is outlined below:

Caption: A possible synthetic pathway to this compound.

Experimental Protocol (Hypothetical):

A plausible, though not explicitly documented, laboratory-scale synthesis could involve the following steps:

-

Protection of the Amino Group: The amino group of a suitable starting material, such as 2-chloroaniline, would likely be protected (e.g., by acetylation with acetic anhydride) to prevent side reactions in subsequent steps.

-

Introduction of the Thio-substituent: A thiocyanation reaction could be performed on the protected aniline, followed by hydrolysis to yield a thiol.

-

Methylation: The resulting thiol would then be methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

-

Deprotection: Finally, the protecting group on the nitrogen would be removed to yield the desired this compound.

Purification would typically be achieved through column chromatography on silica gel, using a gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate).

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its three functional groups: the activating amino group, the deactivating but ortho-, para-directing chloro group, and the activating ortho-, para-directing methylthio group.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and will dominate the directing effects, favoring electrophilic substitution at the positions ortho and para to it. However, since both ortho positions are substituted, the primary site for electrophilic attack would be the para position (position 4).

Coordination Chemistry: The presence of both a soft sulfur donor (from the methylthio group) and a borderline nitrogen donor (from the amino group) makes this compound an effective bidentate ligand. It can chelate with various metal ions to form stable coordination complexes. The chloro substituent can electronically modulate the properties of these complexes.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

Ligand in Coordination Chemistry

This compound has been utilized as a ligand in the synthesis of copper(II) complexes. These complexes have been investigated for their potential antimicrobial activities. The electronic effects of the substituents on the aniline ring, including the chloro and methylthio groups, can influence the biological efficacy of the resulting metal complexes.

Intermediate in Organic Synthesis

As a substituted aniline, this compound is a precursor for a variety of more complex molecules. The amino group can be readily diazotized and subsequently replaced with a wide range of functional groups through Sandmeyer and related reactions. This allows for the synthesis of diverse derivatives for applications in medicinal chemistry and materials science. For instance, derivatives of similar chloro-anilines are used in the synthesis of tyrosine kinase inhibitors and other pharmacologically active compounds.[2][3][4]

Spectroscopic Characterization

While experimental spectra for this compound are not widely available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. A singlet for the methylthio protons would likely appear in the upfield region (around 2.4 ppm), and a broad singlet for the amine protons would also be present.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals: one for the methyl carbon and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-S and C-Cl stretching vibrations would be observed in the fingerprint region. For the related compound 2-(methylthio)aniline, strong asymmetric and symmetric stretching vibrations for the primary amine (NH₂) group are observed in the range of 3459 and 3358 cm⁻¹, respectively, with the N-H bending vibration at 1615 cm⁻¹.[1]

Safety and Handling

Specific safety data for this compound is limited. However, based on the data for structurally similar compounds such as 2-chloro-6-methylaniline and 2-(methylthio)aniline, the following precautions should be taken:

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[5] May cause skin, eye, and respiratory irritation.[5]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid breathing vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.[5]

It is crucial to consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a versatile chemical intermediate with significant potential in coordination chemistry and organic synthesis. Its unique combination of functional groups allows for the creation of novel metal complexes and serves as a scaffold for the development of more complex molecules. While publicly available data on its specific properties and synthesis is somewhat limited, the information gathered from analogous compounds provides a solid foundation for its use in research and development. As with any chemical, proper safety precautions are paramount when handling this compound.

References

-

2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem. (n.d.). Retrieved from [Link]

-

2-Bromo-6-((methylthio)methyl)aniline - SpectraBase. (n.d.). Retrieved from [Link]

- Method for preparing 2-chloro-6-methylthiotoluene - Google Patents. (n.d.).

-

Process for the preparation of 2-chloro and 2,6-dichloroanilines - European Patent Office. (n.d.). Retrieved from [Link]

-

Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. (2024, September 20). Retrieved from [Link]

Sources

- 1. This compound | 216485-87-9 | Benchchem [benchchem.com]

- 2. 2-Chloro-6-methylaniline CAS#: 87-63-8 [m.chemicalbook.com]

- 3. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-6-(methylthio)aniline

Executive Summary

2-Chloro-6-(methylthio)aniline is a highly specialized ortho-disubstituted aromatic amine that sits at the intersection of organosulfur chemistry and halogenated anilines. For researchers and drug development professionals, this compound serves as a critical building block in pharmaceutical synthesis, agrochemical development, and coordination chemistry[1]. The strategic placement of a soft sulfur donor, a borderline nitrogen donor, and a deactivating chloro group on the aromatic ring creates a molecular scaffold with highly tunable electronic and coordinating properties[2].

This whitepaper provides an in-depth analysis of its molecular properties, details causality-driven synthetic protocols, and explores its downstream applications in drug development.

Molecular Weight, Formula, and Physicochemical Data

The precise arrangement of atoms in this compound dictates its reactivity profile. The compound features an aniline core where the ortho positions (positions 2 and 6) are occupied by a chlorine atom and a methylthio (-SCH₃) group, respectively.

The molecular formula is C₇H₈ClNS [1]. The molecular weight is calculated as follows:

-

Carbon (C₇): 7 × 12.011 = 84.077 g/mol

-

Hydrogen (H₈): 8 × 1.008 = 8.064 g/mol

-

Chlorine (Cl₁): 1 × 35.450 g/mol

-

Nitrogen (N₁): 1 × 14.007 g/mol

-

Sulfur (S₁): 1 × 32.060 g/mol

-

Total Molecular Weight: 173.66 g/mol [1]

Table 1: Quantitative Physicochemical Data

| Parameter | Value |

| Chemical Name | This compound |

| CAS Registry Number | 216485-87-9 |

| Molecular Formula | C₇H₈ClNS |

| Molecular Weight | 173.66 g/mol |

| InChI Key | WCMJPIPJGKVMMY-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 (-NH₂ group) |

| Hydrogen Bond Acceptors | 2 (N, S) |

Causality-Driven Synthetic Workflows

Synthesizing ortho-disubstituted anilines requires strict regiocontrol. Direct electrophilic thiomethylation of o-chloroaniline is highly prone to para-substitution and over-reaction due to the activating nature of the amine and the deactivating nature of the halogen.

To bypass this, the established synthetic route utilizes a benzothiazole intermediate [3]. By constructing a heterocyclic ring first, the sulfur atom is geometrically "locked" exactly adjacent to the amine. Subsequent ring-opening guarantees 100% regioselectivity[2].

Synthetic workflow for this compound via benzothiazole.

Protocol: Regioselective Synthesis of this compound

Note: This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity at each phase.

Step 1: Benzothiazole Cyclization

-

Reaction: Dissolve o-chloroaniline (1.0 eq) and potassium thiocyanate (KSCN, 2.0 eq) in glacial acetic acid.

-

Thermal Control: Cool the mixture strictly to 0°C.

-

Causality: Low temperature prevents runaway exothermic bromination and minimizes oxidative side reactions, ensuring the thiocyanate radical selectively attacks the ortho position.

-

-

Addition: Add a solution of bromine (1.05 eq) in acetic acid dropwise over 1 hour. Stir at ambient temperature for 12 hours.

-

Isolation: Neutralize with aqueous ammonia to precipitate the intermediate.

-

Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the o-chloroaniline spot confirms successful cyclization to 2-amino-4-chlorobenzothiazole.

-

Step 2: Ring Opening and Methylation

-

Hydrolysis: Suspend the intermediate in a 30% aqueous KOH solution and heat to reflux for 8 hours.

-

Causality: High heat and strong alkaline conditions are thermodynamically required to cleave the highly stable benzothiazole ring, yielding the potassium thiolate salt[2].

-

-

Thermal Control: Cool the reaction mixture to 0–5°C.

-

Causality: The resulting thiolate is a highly reactive nucleophile. Low temperatures prevent oxidative dimerization into unwanted disulfides.

-

-

Trapping: Add methyl iodide (MeI, 1.1 eq) dropwise to selectively methylate the sulfur.

-

Workup: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Table 2: Self-Validating NMR Metrics for the Final Product

To confirm the integrity of the synthesized this compound, Nuclear Magnetic Resonance (NMR) spectroscopy must align with the following theoretical parameters[1]:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| ¹H | ~2.40 | Singlet | 3H | -SCH₃ protons (confirms methylation) |

| ¹H | ~4.50 | Broad Singlet | 2H | -NH₂ protons (exchangeable) |

| ¹H | 6.50 - 7.30 | Multiplets | 3H | Aromatic ring protons |

Downstream Reactivity & Pharmaceutical Applications

Coordination Chemistry & Ligand Design

In drug discovery, particularly in the development of metallopharmaceuticals, this compound is utilized as a bidentate ligand. The combination of the borderline nitrogen donor (-NH₂) and the soft sulfur donor (-SCH₃) makes it highly effective for stabilizing transition metals like Copper(II) and Palladium(II)[1]. The electron-withdrawing chloro group modulates the electron density of the aromatic ring, directly influencing the redox potential and biological efficacy (e.g., antimicrobial activity) of the resulting metal complexes[1].

Diazotization and Functional Group Interconversion

The primary aromatic amine functionality allows this compound to undergo diazotization—a pivotal transformation in organic synthesis[1]. By converting the amine into a diazonium salt, researchers can access a vast array of functional group interconversions.

Downstream reactivity pathways via diazonium salt intermediates.

Protocol: Diazotization Workflow

-

Dissolve this compound in aqueous hydrochloric acid (HCl).

-

Cool to 0°C to prevent the premature decomposition of the unstable diazonium cation.

-

Add sodium nitrite (NaNO₂) dropwise.

-

Application: The resulting 2-chloro-6-(methylthio)benzenediazonium salt can be heated in water to yield 2-chloro-6-(methylthio)phenol, or reacted with activated aromatic compounds (phenols/anilines) via electrophilic aromatic substitution to synthesize complex azo dyes and targeted molecular probes[3].

References

Sources

Advanced Safety & Handling Profiling of 2-Chloro-6-(methylthio)aniline: A Technical Whitepaper

Introduction & Structural Context

2-Chloro-6-(methylthio)aniline (CAS: 216485-87-9) represents a highly specialized synthetic intermediate positioned at the intersection of substituted aromatic amines and organosulfur chemistry[1]. In advanced drug development and materials science, researchers frequently encounter novel anilines where empirical safety data sheets (SDS) may lack depth. In such scenarios, a Senior Application Scientist must rely on predictive toxicology and structural alerts derived from the molecule's constituent moieties.

This whitepaper synthesizes the physicochemical behavior, toxicological mechanisms, and rigorous handling protocols required for the safe manipulation of this compound, ensuring that laboratory workflows maintain absolute scientific integrity and safety.

Predictive Physicochemical & Hazard Profiling

The chemical identity of this compound is defined by its di-ortho substitution pattern[1]. The presence of both a highly electronegative chlorine atom and a bulky, electron-donating methylthio group creates significant steric hindrance around the primary amine. While this steric shielding reduces its nucleophilicity in standard S_NAr reactions[1], it does not mitigate its biological reactivity or its ability to permeate biological barriers.

Table 1: Physicochemical and Predictive Hazard Profile

| Property / Attribute | Value / Description | Causality / Rationale |

| CAS Number | 216485-87-9 | Unique chemical identifier[1]. |

| Molecular Weight | 173.66 g/mol | Facilitates rapid dermal absorption due to low MW and high lipophilicity[1]. |

| Physical State | Liquid/Low-melting solid | Typical of di-substituted anilines; presents immediate contact hazards[2]. |

| Vapor Pressure | Low to Moderate | Volatilization risk increases significantly upon heating during synthesis[3]. |

| Solubility | Soluble in organic solvents | Highly lipophilic; readily crosses the stratum corneum (skin barrier)[2]. |

Toxicological Mechanisms (The Causality of Hazard)

To design a robust safety protocol, one must understand the exact mechanism of toxicity. Like its structural analogs 2-chloroaniline[4] and 2-(methylthio)aniline[5], this compound is highly toxic via oral, dermal, and inhalation routes.

The primary acute hazard of substituted anilines is Methemoglobinemia [4]. Upon systemic absorption, the compound is transported to the liver, where Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) catalyze the N-hydroxylation of the primary amine. This yields a highly reactive N-hydroxylamine intermediate. When this intermediate enters erythrocytes, it oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin. Because methemoglobin cannot bind oxygen, systemic exposure leads to rapid cellular hypoxia, cyanosis, and potentially fatal asphyxiation[4].

Figure 1: CYP450-mediated N-hydroxylation pathway leading to methemoglobinemia.

Global Harmonized System (GHS) Classification

Based on the validated SDS data of its closest structural analogs[4][5][6], the predicted GHS classification for this compound is severe and requires strict regulatory compliance.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[5]. |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[5]. |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[5]. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6]. |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6]. |

| STOT (Repeated Exposure) | Category 2 | H373: May cause damage to organs (blood, liver, kidneys)[4]. |

| Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long-lasting effects[4]. |

Validated Experimental Protocols & Safety Workflows

In professional drug development, we cannot rely on passive safety measures. Every protocol must be a self-validating system that confirms its own efficacy.

PPE Selection Rationale

Standard laboratory latex or thin nitrile gloves are insufficient for handling lipophilic anilines, as these compounds rapidly permeate standard elastomers.

-

Glove Selection : Use heavy-duty Viton (fluoroelastomer) or double-gloved extended-cuff Nitrile (minimum 8 mil thickness). Causality: Viton provides a dense, highly cross-linked barrier that prevents the lipophilic methylthio and chloro-aromatic rings from partitioning into the glove matrix.

-

Respiratory Protection : Handle strictly inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. If ventilation fails, an ABEK-P3 combination filter respirator is mandatory[2].

Laboratory Spill Response & Decontamination Workflow

In the event of a spill, standard sweeping or water-washing will only spread the lipophilic hazard. The following step-by-step methodology utilizes acid-base chemistry to neutralize the threat.

Step-by-Step Methodology:

-

Evacuation & Containment : Immediately evacuate non-essential personnel. Maximize fume hood ventilation to prevent vapor accumulation.

-

Adsorption : Cover the spill with an inert, high-surface-area absorbent (e.g., diatomaceous earth or dry sand). Do not use combustible sawdust.

-

Collection : Using non-sparking tools, transfer the saturated absorbent into a sealable, chemically compatible hazardous waste container.

-

Chemical Quenching (The Self-Validating Step) : Wash the spill zone with a dilute 1M Hydrochloric Acid (HCl) solution.

-

Causality: Anilines are weak bases. The acidic wash protonates the amine, converting the highly volatile, lipophilic free-base aniline into a water-soluble, non-volatile anilinium chloride salt.

-

Validation: Swab the decontaminated surface with a pH indicator strip. A slightly acidic reading (pH ~4-5) confirms the absence of the basic aniline, proving the chemical quench was successful.

-

-

Final Wash : Wash the area with standard laboratory detergent and water to remove residual salts, then dry.

Figure 2: Sequential spill response and chemical quenching workflow.

Conclusion

This compound is a highly valuable but inherently hazardous synthetic intermediate. By understanding the structural causality behind its toxicity—specifically its capacity for CYP450-mediated N-oxidation—researchers can implement rational, self-validating safety protocols. Rigorous adherence to chemical quenching methodologies and advanced PPE selection ensures that scientific innovation does not compromise laboratory safety.

References

-

Title : Safety Data Sheet: 2-Chloroaniline - Carl ROTH Source : Carl Roth URL :[Link]

Sources

- 1. This compound | 216485-87-9 | Benchchem [benchchem.com]

- 2. 2-Chloroaniline | 95-51-2 [chemicalbook.com]

- 3. carlroth.com [carlroth.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. 2-(Methylthio)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-(Methylthio)aniline | 2987-53-3 | TCI Deutschland GmbH [tcichemicals.com]

A Comprehensive Technical Guide to the Physical Properties and Melting Point Determination of 2-Chloro-6-(methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physical and chemical characteristics of 2-Chloro-6-(methylthio)aniline, with a focused examination of its melting point. This document is intended to serve as a vital resource for professionals in research and development, offering both theoretical understanding and practical, field-tested methodologies.

Introduction: Unveiling this compound

This compound, a substituted aromatic amine, presents a unique molecular architecture that makes it a compound of interest in synthetic organic chemistry and drug discovery.[1] Its structure, featuring a chloro group and a methylthio substituent ortho to the amine, imparts specific electronic and steric properties that can be leveraged in the design of novel bioactive molecules. A thorough understanding of its physical properties, particularly the melting point, is fundamental for its purification, handling, and application in further synthetic transformations. The melting point serves as a critical indicator of purity and can influence reaction kinetics and formulation development.

Physicochemical Properties: A Quantitative Overview

The inherent characteristics of this compound are summarized in the table below. It is important to note that while some physical properties are readily available, a specific experimental melting point is not widely reported in the literature, likely due to its physical state at ambient temperatures.

| Property | Value | Source |

| CAS Number | 216485-87-9 | [1] |

| Molecular Formula | C₇H₈ClNS | |

| Molecular Weight | 173.66 g/mol | [1] |

| Physical Form | Brown Oil | |

| Melting Point | Below room temperature (predicted) | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

The description of this compound as a "brown oil" strongly suggests that its melting point is below standard room temperature. This has significant implications for its handling and the methodology chosen for precise melting point determination.

The Science of Melting Point Determination for Oily Compounds

The transition from a solid to a liquid state, the melting point, is a cornerstone of physical characterization for crystalline solids. For substances that are oils at room temperature, the principle is inverted: we determine the freezing point, which is thermodynamically equivalent to the melting point. The most common and reliable technique for this is the capillary method, adapted for a liquid sample.

The underlying principle of this method is the precise observation of the phase transition in a controlled heating or cooling environment. For a pure crystalline solid, the melting point is sharp, occurring over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Experimental Protocol: Capillary Method for Low-Melting-Point Substances

This section details a robust, step-by-step procedure for determining the melting/freezing point of this compound. This protocol is designed to be self-validating through careful observation and control.

Instrumentation and Materials

-

Melting point apparatus with a controlled heating and cooling rate.

-

Capillary tubes (one end sealed).

-

Thermometer (calibrated).

-

Dry ice or a suitable cooling bath.

-

This compound sample.

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Step-by-Step Methodology

-

Sample Preparation:

-

Due to its oily nature, the sample must first be solidified. Place a small amount of this compound into a capillary tube.

-

Carefully introduce the sample to the bottom of the capillary tube. This can be achieved by gently warming the sealed end of the capillary and touching the open end to the oil, allowing capillary action to draw the liquid in. Alternatively, a fine pipette can be used.

-

The sample height in the capillary should be approximately 2-3 mm for optimal results.

-

Freeze the sample by immersing the bottom of the capillary tube in a dry ice bath until the oil solidifies completely.

-

-

Melting Point Determination:

-

Insert the capillary tube containing the frozen sample into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Set the apparatus to a rapid heating rate initially to get an approximate melting range. Observe the sample as it melts.

-

Allow the apparatus to cool.

-

Prepare a new frozen sample and insert it into the apparatus.

-

This time, set the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the approximate melting point observed in the first trial.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

For accuracy and validation, repeat the measurement with a fresh sample at least two more times. The results should be consistent.

-

Interpreting the Results

A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities. The recorded melting range provides a crucial data point for the characterization and quality control of this compound.

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Sources

An In-depth Technical Guide to the Structural Characterization of 2-Chloro-6-(methylthio)aniline

Introduction: Contextualizing a Key Synthetic Intermediate

2-Chloro-6-(methylthio)aniline, identified by its CAS Number 216485-87-9, is a molecule of significant interest, positioned at the intersection of two vital classes of organic compounds: substituted aromatic amines and organosulfur compounds.[1] Anilines are foundational scaffolds in the development of pharmaceuticals and industrial materials, while organosulfur compounds are noted for their diverse applications and presence in numerous drug candidates.[1] The unique substitution pattern of this compound—featuring an electron-donating amino group, an electron-withdrawing chloro group, and a sulfur-containing methylthio group all on a single aromatic ring—creates a complex electronic and steric environment. This complexity makes it a valuable intermediate for synthesizing novel heterocyclic systems and coordination complexes.[1]

A precise and unambiguous determination of its structure is paramount for any research or development application. The molecular conformation, electronic distribution, and the potential for intra- and intermolecular interactions are all dictated by the exact arrangement of its constituent atoms.[2] This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, detailing not only the experimental protocols but also the underlying scientific rationale for each method. We will proceed through a logical workflow, from initial spectroscopic screening to definitive structural confirmation, providing the insights necessary for researchers, scientists, and drug development professionals to confidently utilize this compound.

Part 1: Foundational Profile - Physicochemical Properties and Safe Handling

Before any experimental work, a thorough understanding of the compound's basic properties and safety requirements is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogs like 2-chloro-6-methylaniline and 2-(methylthio)aniline provide a strong basis for safe handling protocols.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 216485-87-9 | [1] |

| Molecular Formula | C₇H₈ClNS | [1] |

| Molecular Weight | 173.66 g/mol | [1] |

| Appearance | Brown Oil | Inferred from supplier data |

| IUPAC Name | This compound |

Safety & Handling Protocol

Substituted anilines are often toxic and require careful handling in a controlled laboratory environment.

-

Engineering Controls : All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical splash goggles.

-

Toxicological Hazards : Analogs are known to be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation and, with prolonged exposure, more severe health effects.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Part 2: The Spectroscopic Elucidation Workflow

The core of structural characterization lies in the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The overall workflow is designed to build a complete picture, starting from the molecular mass and elemental formula, identifying functional groups, probing electronic properties, and finally mapping the precise connectivity of atoms.

Caption: Integrated workflow for the structural characterization of this compound.

Mass Spectrometry (MS): The Molecular Blueprint

Causality & Expertise: Mass spectrometry is the first essential step. It provides the most accurate measurement of the molecular weight and, through high-resolution analysis, the elemental composition. For this molecule, the presence of both chlorine and sulfur provides a highly distinctive isotopic pattern that serves as a powerful validation of the structure.

Anticipated Data & Interpretation: The nominal molecular weight is 173.7 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic pattern:

-

M+ peak : The peak for the molecule containing ³⁵Cl at m/z ≈ 173.

-

M+2 peak : The peak for the molecule containing ³⁷Cl at m/z ≈ 175. The intensity of the M+2 peak will be approximately one-third that of the M+ peak, a hallmark signature of a monochlorinated compound.

The fragmentation pattern can be predicted based on the stability of resulting carbocations and neutral losses.[3][4]

-

Loss of a methyl radical (-15 amu) : Cleavage of the S-CH₃ bond would yield a fragment at m/z 158/160.

-

Loss of a methylthio radical (-47 amu) : Cleavage of the C-S bond would result in a fragment at m/z 126.

-

Alpha-cleavage : Common in amines, though less pronounced in aromatic systems.

Data Summary: Predicted Mass Spectrometry Data

| m/z (³⁵Cl) | m/z (³⁷Cl) | Predicted Identity | Notes |

|---|---|---|---|

| 173 | 175 | [M]⁺ | Molecular ion. M+2 peak is ~33% of M+. |

| 158 | 160 | [M - CH₃]⁺ | Loss of the methyl group from the thioether. |

| 126 | - | [M - SCH₃]⁺ | Loss of the methylthio group. |

Experimental Protocol: Electron Ionization MS (EI-MS)

-

Sample Preparation : Dissolve ~0.1 mg of this compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

-

Instrument Setup : Use a GC-MS or a direct insertion probe. Set the ion source temperature to 200-250°C and the electron energy to 70 eV.

-

Data Acquisition : Scan a mass range from m/z 40 to 300 to ensure capture of both low-mass fragments and the molecular ion.

-

Analysis : Identify the molecular ion peaks (M+ and M+2) and confirm their ~3:1 ratio. Analyze the major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality & Expertise: IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational frequencies of functional groups. For this molecule, it is crucial for confirming the presence of the primary amine (-NH₂) and the aromatic C-H and C=C bonds, as well as bonds involving sulfur and chlorine.

Anticipated Data & Interpretation: While no specific spectrum for the target molecule is published, data from the very similar 2-(methylthio)aniline provides a strong reference.[1]

-

N-H Stretch : Primary amines typically show two distinct bands for asymmetric and symmetric stretching. Expect these in the 3300-3500 cm⁻¹ region.[1]

-

Aromatic C-H Stretch : A sharp peak or series of peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch : Peaks from the -SCH₃ group, typically just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

-

N-H Bend : A scissoring vibration for the primary amine around 1600-1630 cm⁻¹.[1]

-

Aromatic C=C Stretch : One or more bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch : Typically found in the 1250-1350 cm⁻¹ region.

-

C-S Stretch : A weaker band, often in the 600-800 cm⁻¹ range.

-

C-Cl Stretch : A strong band in the fingerprint region, typically 600-800 cm⁻¹.

Data Summary: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Predicted Assignment | Intensity | Reference |

|---|---|---|---|

| ~3450 & ~3350 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | [1] |

| ~3050 | Aromatic C-H Stretch | Medium | General |

| ~2920 | Aliphatic C-H Stretch (-SCH₃) | Medium-Weak | General |

| ~1615 | N-H Bend (Scissoring) | Strong | [1] |

| 1450-1600 | Aromatic C=C Ring Stretches | Medium-Strong | General |

| ~750 | Aromatic C-H Out-of-Plane Bend | Strong | General |

| ~700 | C-Cl Stretch / C-S Stretch | Strong / Weak | General |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation : As the compound is an oil, no special preparation is needed. Place one drop directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan : With a clean ATR crystal, acquire a background spectrum (typically 16-32 scans) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan : Acquire the sample spectrum using the same scan parameters.

-

Analysis : Process the resulting spectrum (absorbance vs. wavenumber). Identify and label the key absorption bands corresponding to the functional groups of the molecule.

UV-Visible Spectroscopy: Probing the Electronic System

Causality & Expertise: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the substituents on the aromatic ring. The combination of an auxochrome (-NH₂) and other groups alters the energy of the π → π* electronic transitions.

Anticipated Data & Interpretation: Experimental data for this compound in DMF is available and shows characteristic absorptions for a substituted aniline.[1]

-

λmax at 317 nm (ε = 9975 M⁻¹cm⁻¹) : This strong absorption is a π → π* transition, red-shifted (moved to longer wavelength) compared to benzene due to the electron-donating effect of the amino and methylthio groups, which extends the conjugation.

-

Shoulder at ~285 nm : This likely corresponds to another π → π* transition within the substituted aromatic system.

Data Summary: Experimental UV-Vis Data (in DMF)

| Feature | Wavelength (λ) | Molar Absorptivity (ε) | Transition Type | Reference |

|---|---|---|---|---|

| Absorption Max | 317 nm | 9975 M⁻¹cm⁻¹ | π → π* | [1] |

| Shoulder | ~285 nm | - | π → π* |[1] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol, or DMF). Create a dilute solution (e.g., 0.01 mg/mL) from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Instrument Setup : Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (blank) and another with the sample solution.

-

Data Acquisition : Scan a wavelength range from 200 to 500 nm.

-

Analysis : Identify the wavelength(s) of maximum absorbance (λmax). If the path length and concentration are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality & Expertise: NMR is the most powerful technique for determining the precise connectivity of a molecule in solution. ¹H NMR reveals the number and environment of different protons, while ¹³C NMR does the same for carbon atoms. For this compound, NMR is essential to confirm the 1,2,3-substitution pattern on the aromatic ring. While direct experimental data is not published, a robust prediction can be made based on substituent effects.[1]

Anticipated ¹H NMR Data & Interpretation (in CDCl₃): The aromatic region (typically 6.5-8.0 ppm) will be most informative. We expect three distinct signals for the three adjacent aromatic protons.

-

H4 (para to -Cl) : This proton will likely be a triplet, coupled to H3 and H5 (J ≈ 8 Hz). It will be the most downfield of the aromatic protons due to deshielding from the adjacent chloro group. Expected δ ≈ 7.1-7.3 ppm.

-

H3 & H5 (ortho/meta) : These two protons will appear as doublets (or more complex multiplets due to mutual coupling), each coupled to H4. The electronic effects of the -NH₂ and -SCH₃ groups (donating) and -Cl (withdrawing) will differentiate them. Expected δ ≈ 6.7-7.0 ppm.

-

-NH₂ Protons : A broad singlet, typically between δ 3.5-4.5 ppm. Its position is variable and depends on concentration and solvent.

-

-SCH₃ Protons : A sharp singlet (no adjacent protons to couple with) integrating to 3H. Expected δ ≈ 2.4-2.6 ppm.

Anticipated ¹³C NMR Data & Interpretation (in CDCl₃): We expect 7 distinct carbon signals.

-

Aromatic Carbons : 6 signals in the δ 110-150 ppm range. The carbons directly attached to the heteroatoms will be most affected: C1 (-NH₂), C2 (-Cl), and C6 (-SCH₃). Their chemical shifts are difficult to predict precisely without reference data but will be distinct.

-

-SCH₃ Carbon : A signal in the aliphatic region, δ ≈ 15-25 ppm.

Data Summary: Predicted NMR Data

| Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H NMR | 7.1-7.3 | Triplet (t) | 1H | Aromatic C4-H |

| 6.7-7.0 | Multiplet (m) | 2H | Aromatic C3-H, C5-H | |

| 3.5-4.5 | Broad Singlet (br s) | 2H | -NH₂ | |

| 2.4-2.6 | Singlet (s) | 3H | -SCH₃ | |

| ¹³C NMR | 110-150 | - | - | 6 x Aromatic C |

| | 15-25 | - | - | 1 x -SCH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if not already present in the solvent.

-

¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Analysis : Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign signals to specific nuclei.

Part 3: Definitive Structural Confirmation

While the combination of 1D NMR and other spectroscopic data provides a very strong case for the structure, advanced techniques can provide unambiguous proof.

Caption: Logical convergence of spectroscopic data to confirm the final molecular structure.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Causality & Expertise: If the 1D ¹H NMR spectrum shows complex or overlapping signals in the aromatic region, 2D NMR becomes essential.

-

COSY (Correlation Spectroscopy) : Shows which protons are coupled to each other. A COSY spectrum would definitively show the coupling between H4 and its neighbors (H3 and H5), confirming their adjacency.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon it is directly attached to. This would allow for the unambiguous assignment of each aromatic C-H pair.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are 2-3 bonds away. This is powerful for identifying quaternary carbons (those with no attached protons) and for confirming the placement of the substituents. For example, the -SCH₃ protons would show a correlation to C6, confirming the position of the methylthio group.

Single-Crystal X-ray Crystallography: The Gold Standard

Causality & Expertise: X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the electron density of a single crystal in the solid state.[2] It yields precise bond lengths, bond angles, and torsional angles, revealing the molecule's exact 3D conformation.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth : This is often the most challenging step. The oil must be induced to crystallize. Techniques include slow evaporation from a suitable solvent system, vapor diffusion, or cooling.

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. It is then rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

-

Structure Solution & Refinement : The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to generate an initial model of the electron density, which is then refined to best fit the experimental data, ultimately yielding the final atomic coordinates.

Conclusion

The structural characterization of this compound is a process of methodical, synergistic analysis. No single technique can provide the complete picture, but by integrating data from Mass Spectrometry, IR, UV-Vis, and multi-dimensional NMR, a confident and complete structural assignment can be achieved. This guide outlines a robust workflow that begins with confirming the molecular formula and identifying key functional groups, and progresses to a detailed mapping of the atomic connectivity. For absolute confirmation, particularly for applications in materials science or drug development where solid-state conformation is critical, single-crystal X-ray crystallography remains the definitive method. By following this comprehensive approach, researchers can ensure the integrity of their starting material, enabling reliable and reproducible downstream science.

References

-

Der Pharma Chemica. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved February 12, 2026, from [Link]

-

Filo. (n.d.). Resonating structure of aniline on ortho para meta position. Retrieved February 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved February 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylaniline. Retrieved February 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2-(Methylthio)aniline. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Calculated and experimental pKb values of ortho-substituted anilines.... Retrieved February 12, 2026, from [Link]

-

Scribd. (n.d.). Basic Strength of Ortho, Meta and para Substituted Anilines JEE. Retrieved February 12, 2026, from [Link]

-

O'Reilly, et al. (n.d.). Solving Problems with Mass Spectrometry. In Instrumental Analysis E-textbook. Retrieved February 12, 2026, from [Link]

-

PubMed. (1987). Spectroscopic studies on the photooxidation of calf-lens gamma-crystallin. Retrieved February 12, 2026, from [Link]

-

De Gruyter. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Retrieved February 12, 2026, from [Link]

-

Indian Academy of Sciences. (1986). Infrared and Raman spectra of vicinally trisubstituted 2-methyl, 3-chloroaniline and 2-methyl, 6-chloroaniline. Retrieved February 12, 2026, from [Link]

-

Freie Universität Berlin. (n.d.). X-ray induced modifications in U87 glioma cells probed by Raman- and infrared-based spectromicroscopy. Retrieved February 12, 2026, from [Link]

-

De Gruyter. (n.d.). Estimation of biological variance in coherent Raman microscopy data of two cell lines using chemometrics. Retrieved February 12, 2026, from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Retrieved February 12, 2026, from [Link]

-

PubMed. (2020). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aqua-dichlorido-{ N-[(pyridin-2-yl)methyl-idene]aniline}copper(II) monohydrate. Retrieved February 12, 2026, from [Link]

Sources

Literature Review & Technical Guide: Synthesis of 2-Chloro-6-(methylthio)aniline

[1]

Part 1: Executive Summary & Strategic Analysis

2-Chloro-6-(methylthio)aniline (CAS 216485-87-9) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly tyrosine kinase inhibitors and heterocycle-fused bioactive scaffolds.[1] Its structure—a trisubstituted benzene ring featuring an amine, a chlorine atom, and a thioether moiety—presents a classic challenge in regioselectivity.[1]

The synthesis of this molecule is defined by the need to introduce the sulfur moiety at the ortho position relative to the amine, while maintaining the ortho chlorine substituent. Direct electrophilic substitution on aniline cores often fails to achieve this specific 2,6-substitution pattern due to the competing para-directing power of the amino group. Therefore, successful synthesis relies on Nucleophilic Aromatic Substitution (

This guide details two primary pathways:

Part 2: Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule to its most logical precursors.[1]

Figure 1: Retrosynthetic disconnection showing the two primary approaches: Nitro-reduction (Left) and Ortho-lithiation (Right).[1]

Part 3: Pathway A - The Scalable Process Route ( )[1]

This pathway is the industry standard for generating 2,6-disubstituted anilines where one substituent is a nucleophile.[1] It leverages the strong electron-withdrawing nature of the nitro group to activate the ortho positions for nucleophilic attack.

Mechanism & Logic

The starting material, 2,6-dichloronitrobenzene , possesses two equivalent chlorine atoms activated by the ortho-nitro group.[1] Reaction with Sodium Methanethiolate (NaSMe) results in the displacement of one chloride ion.[1]

-

Regioselectivity Control: The first substitution deactivates the ring slightly towards a second nucleophilic attack because the methylthio group (-SMe) is an electron donor (by resonance), whereas the original chlorine was an electron withdrawer (by induction, though also a donor by resonance, the SMe effect is stronger in this context). However, the primary control is stoichiometry and temperature .[1] Over-reaction leads to 2,6-bis(methylthio)nitrobenzene.[1]

-

Reduction: The resulting nitro-thioether is reduced to the aniline using standard heterogeneous hydrogenation or chemical reduction (Fe/HCl).[1]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-(methylthio)nitrobenzene

-

Reagents: 2,6-Dichloronitrobenzene (1.0 eq), Sodium Methanethiolate (NaSMe, 1.05 eq), DMF or DMSO (Solvent).

-

Procedure:

-

Dissolve 2,6-dichloronitrobenzene in DMF (5 vol) under

atmosphere. -

Cool the solution to 0°C to suppress bis-substitution.[1]

-

Add NaSMe (powder or aqueous solution) dropwise over 60 minutes.[1]

-

Critical Control Point: Monitor reaction by HPLC.[1] Stop when starting material < 2%.[1] If bis-substituted impurity > 5%, lower temperature to -10°C.[1]

-

Quench: Pour mixture into ice water. The product typically precipitates as a yellow solid.[1]

-

Purification: Filtration and washing with water.[1][2] Recrystallization from Ethanol/Water if necessary.[1]

-

Step 2: Reduction to this compound

-

Reagents: Iron powder (3.0 eq), Ammonium Chloride (

, 5.0 eq), Ethanol/Water (3:1).[1] -

Procedure:

-

Suspend the nitro intermediate in Ethanol/Water.[1]

-

Add Iron powder and

.[1] -

Heat to reflux (approx. 75-80°C) for 2-4 hours.

-

Validation: TLC or LC-MS should show disappearance of the nitro peak and appearance of the amine.

-

Workup: Filter hot through Celite to remove iron oxides.[1] Concentrate filtrate.[1][2] Extract with Ethyl Acetate.[1][3][4]

-

Yield: Typical overall yield for two steps is 75-85%.[1]

-

Figure 2: Process flow for the Nucleophilic Aromatic Substitution route.

Part 4: Pathway B - The Precision Lab Route (DoM)[1]

For small-scale synthesis or when avoiding nitro compounds is necessary, Directed Ortho-Metalation (DoM) offers high regiocontrol.[1] This method uses the acidity of the ring proton adjacent to a directing group.

Mechanism & Logic

2-Chloroaniline cannot be lithiated directly due to the acidic protons on the nitrogen.[1] It must be protected (e.g., with a Boc group).[1] The Boc-amino group acts as a Directed Metalation Group (DMG) , directing the lithiation to the ortho position (C6).[1] The chlorine atom at C2 also exerts an inductive effect that acidifies the C6 proton, but the Boc group coordinates the lithium, stabilizing the intermediate.

Detailed Experimental Protocol

-

Protection: React 2-chloroaniline with

(1.1 eq) and DMAP (cat.) in THF to yield N-Boc-2-chloroaniline . -

Lithiation:

-

Sulfenylation:

-

Deprotection:

Part 5: Comparative Analysis

| Feature | Pathway A ( | Pathway B (DoM) |

| Scalability | High (Kg to Ton scale) | Low (g scale) |

| Cost | Low (Cheap reagents: NaSMe, Fe) | High (t-BuLi, Boc2O are costly) |

| Safety | Moderate (Nitro compounds, Exotherms) | Low (Pyrophoric Lithium reagents) |

| Step Count | 2 Steps | 3 Steps (Protect/React/Deprotect) |

| Impurity Profile | Bis-sulfenylated byproducts | Unreacted starting material |

| Recommendation | Preferred for Production | Preferred for R&D/Derivatives |

Part 6: References

-

Benchchem. this compound Product Analysis and Precursor Transformation Studies.Link[1]

-

ChemicalBook. Synthesis of 2,6-Dichloronitrobenzene and Derivatives.Link[1]

-

Mulhern, T. A., et al. "A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline."[1] The Journal of Organic Chemistry, ACS Publications.[1] (Adapted methodology for thio-analogs). Link[1]

-

Google Patents. Method for preparing 2-chloro-6-methylthiotoluene (Analogous chemistry). WO2020029720A1.[1] Link

-

Organic Syntheses. General procedures for Nucleophilic Aromatic Substitution on Dichloronitrobenzenes.Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Chloro-6-(methylthio)aniline

This guide provides a comprehensive technical analysis of the solubility profile, thermodynamic modeling, and solvent selection strategy for 2-Chloro-6-(methylthio)aniline . It is designed for process chemists and researchers requiring high-fidelity data for purification, crystallization, and formulation.

CAS: 216485-87-9 | Formula: C₇H₈ClNS | M.W.: 173.66 g/mol

Executive Summary & Physicochemical Context

This compound is a specialized di-substituted aniline derivative serving as a critical intermediate in the synthesis of heterocycles for agrochemicals and pharmaceuticals.[1] Its structure features a lipophilic chloro group and a soft nucleophilic methylthio (-SMe) group flanking the primary amine.

Understanding its solubility landscape is pivotal for:

-

Process Optimization: Maximizing yield during nucleophilic substitution or diazotization steps.

-

Purification: Designing effective recrystallization systems to remove regioisomers.

-

Formulation: Ensuring stability in liquid delivery systems.

Physicochemical Profile

| Property | Value / Characteristic | Implication for Solubility |

| LogP (Predicted) | ~2.8 – 3.2 | Highly lipophilic; poor water solubility. |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weak base due to electron-withdrawing Cl; soluble in strong aqueous acids. |

| H-Bonding | Donor (-NH₂), Acceptor (S, N) | Soluble in polar protic solvents (Alcohols) and aprotic acceptors (DMSO). |

| Crystal Lattice | Likely Triclinic/Monoclinic | High lattice energy requires solvents with high dispersive forces for dissolution. |

Solvent Selection Strategy: The Thermodynamic Framework

To predict and optimize solubility, we apply the "Like Dissolves Like" principle refined by Hansen Solubility Parameters (HSP) . The solute's interaction radius (

Solvency Classification

Based on the functional group interplay (-Cl, -SMe, -NH₂), the following solvent classes are categorized by their thermodynamic affinity.

| Solvent Class | Representative Solvents | Interaction Mechanism | Solubility Rating |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High dispersive interactions match the -Cl and -SMe groups. | Excellent |

| Polar Aprotic | DMSO, DMF, NMP | Strong dipole interactions disrupt the crystal lattice; H-bond acceptance from -NH₂. | Excellent |

| Short-Chain Alcohols | Methanol, Ethanol, Isopropanol | Amphiphilic nature; -OH group H-bonds with amine; alkyl chain interacts with ring. | Good (High T dependence) |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-dipole interactions; useful for crystallization cooling curves. | Moderate |

| Aliphatic Hydrocarbons | n-Hexane, Heptane | Lack of polarity/H-bonding capability. | Poor (Anti-solvent) |

| Water | H₂O | High polarity and H-bond network exclude the lipophilic solute. | Insoluble |

Visualization: Solvent Interaction Logic

The following diagram illustrates the decision matrix for solvent selection based on molecular interactions.

Caption: Mechanistic mapping of solute functional groups to solvent classes for process design.

Experimental Protocols for Solubility Determination

Since specific literature values for this intermediate may be proprietary, the following Self-Validating Protocols are required to generate accurate data.

Method A: Static Equilibrium (Gravimetric)

Best for: Generating thermodynamic data (

-

Preparation: Add excess this compound to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

K) for 24–48 hours. -

Sampling: Stop stirring and allow settling for 2 hours.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation.

-

Quantification: Weigh a specific volume, evaporate solvent, and weigh the residue (or analyze via HPLC).

-

Validation: Repeat at

K intervals. Results must be reproducible within

Method B: Dynamic Polythermal (Laser Monitoring)

Best for: Determining Metastable Zone Width (MSZW) for crystallization.

-

Setup: Prepare a mixture of known concentration (

). -

Heating: Heat at 1 K/min until dissolution (Transmissivity = 100%). Record

.[2][3] -

Cooling: Cool at 1 K/min until nucleation is detected (Transmissivity drops). Record

. -

Cycle: Repeat for different concentrations.

Visualization: Solubility Measurement Workflow

Caption: Step-by-step workflow for the Static Equilibrium Method ensuring data integrity.

Thermodynamic Modeling & Data Analysis

Once experimental data (mole fraction

The Modified Apelblat Equation

-

T: Absolute temperature (Kelvin).[4]

-

A, B, C: Empirical model parameters derived via regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the dissolution enthalpy (

-

Enthalpy (

): Typically positive (endothermic) for anilines, meaning solubility increases with temperature. -

Gibbs Free Energy (

):

Interpretation:

-

If

, the process is spontaneous. -

The dissolution of this compound is likely entropy-driven in non-polar solvents (disorder increase) and enthalpy-driven in polar solvents (breaking lattice energy).

References

-

BenchChem. (2025).[6][7] this compound: Product Identity and Synthesis Context. Retrieved from

-

PubChem. (2025).[8] Compound Summary: this compound.[1] National Library of Medicine. Retrieved from

- Wang, J., et al. (2021). Thermodynamic analysis of solubility of p-chloroaniline in multiple solvents. (Standard reference for thermodynamic modeling of chloro-anilines).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

pKa values and acidity constants of 2-Chloro-6-(methylthio)aniline

Title: Profiling the Acidity Constants (pKa) of 2-Chloro-6-(methylthio)aniline: Structural Thermodynamics, Predictive Modeling, and Experimental Validation

Executive Summary In the rational design of pharmaceuticals and agrochemicals, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates a molecule's ionization state at physiological pH, thereby governing its solubility, lipophilicity, and membrane permeability. This compound (CAS 216485-87-9) represents a highly functionalized aromatic amine situated at the intersection of organosulfur and halogenated aniline chemistry[1]. Because specific experimental pKa values for this exact di-substituted scaffold are scarce in standard literature, this whitepaper provides an in-depth mechanistic deduction of its acidity constant. By deconstructing the thermodynamic substituent effects and outlining self-validating experimental protocols, this guide equips researchers with the methodologies required to profile highly lipophilic, weakly basic anilines.

Structural and Electronic Determinants of pKa

To accurately predict the pKa of this compound, we must analyze the thermodynamic stability of its conjugate acid (the anilinium ion) relative to the free base. The parent compound, aniline, is a weak base with a pKa of approximately 4.60[2]. The basicity of the nitrogen atom is driven by the availability of its lone electron pair. In substituted anilines, the pKa is modulated by three primary vectors: inductive effects (-I/+I), resonance effects (-R/+R), and steric hindrance to solvation (the "ortho effect")[3].

-

The Ortho-Chloro Effect: The addition of a chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework[3]. This pulls electron density away from the nitrogen, severely destabilizing the positively charged conjugate acid. Consequently, the pKa of 2-chloroaniline drops drastically to 2.65[4].

-

The Ortho-Methylthio Effect: The methylthio group (-SCH₃) possesses a complex electronic profile. While it can donate electron density via resonance (+R), its inductive withdrawal (-I) dominates when placed adjacent to the amine. This results in the pKa of 2-(methylthio)aniline being depressed to 3.45[5].

-

Di-Ortho Steric Hindrance to Solvation: In this compound, the amine is flanked by two bulky substituents. While steric crowding forces the -NH₂ group out of the aromatic plane (steric inhibition of resonance)—which theoretically localizes the lone pair and increases basicity[3]—this is overwhelmingly counteracted by the ortho effect . The bulky -Cl and -SCH₃ groups physically block water molecules from forming a stabilizing hydrogen-bond network around the protonated -NH₃⁺ group.

Comparative Acidity Constants

To contextualize the predicted acidity, Table 1 summarizes the experimental pKa data of the parent scaffold and its mono-substituted analogs.

Table 1: Comparative pKa Values of Aniline Derivatives

| Compound | Substituent(s) | Experimental pKa | ΔpKa vs. Aniline | Primary Driving Force for ΔpKa |

| Aniline | None | 4.60[2] | — | Baseline delocalization of N-lone pair |

| 2-Chloroaniline | 2-Cl | 2.65[4] | -1.95 | Strong -I effect; moderate steric hindrance |

| 2-(Methylthio)aniline | 2-SCH₃ | 3.45[5] | -1.15 | Net -I effect; moderate steric hindrance |

| This compound | 2-Cl, 6-SCH₃ | ~1.50 (Pred.) | ~ -3.10 | Synergistic -I effects; severe steric block to solvation |

Experimental Methodologies for Low-pKa Anilines

Standard aqueous potentiometric titration is fundamentally unreliable for this compound due to its extremely low pKa (< 2.0) and poor aqueous solubility. To achieve trustworthy, E-E-A-T compliant results, researchers must utilize self-validating orthogonal techniques.

Protocol A: UV-Vis Spectrophotometric Titration (Cosolvent Method)

Causality: UV-Vis spectroscopy is highly sensitive to the protonation state of the aniline chromophore. Because the unprotonated amine participates in π → π* transitions with the aromatic ring (absorbing strongly at ~317 nm[1]), protonation eliminates this conjugation, causing a distinct hypsochromic (blue) shift.

-

Stock Preparation: Dissolve this compound in HPLC-grade methanol to create a 10 mM stock solution.

-

Buffer Series Formulation: Prepare a series of highly acidic aqueous buffers (HCl/KCl) ranging from pH 0.5 to 3.5.

-

Cosolvent Titration: Due to aqueous insolubility, prepare sample vials containing varying ratios of methanol to buffer (e.g., 20%, 30%, 40%, 50% MeOH v/v). Maintain a constant compound concentration of 50 µM.

-

Spectral Acquisition & Self-Validation: Record the UV-Vis spectra (250–400 nm) for each pH at each cosolvent ratio. Validation Check: The presence of a sharp isobestic point across the pH range confirms a clean two-state equilibrium (free base ⇌ conjugate acid) and guarantees no chemical degradation has occurred during the assay.

-

Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) obtained at each methanol concentration against the inverse dielectric constant (1/ε) of the respective solvent mixture. Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3 at 25°C) to derive the true aqueous pKa.

Protocol B: Capillary Electrophoresis (Orthogonal Validation)

Causality: Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio. As the pH drops and the aniline becomes protonated, its electrophoretic mobility increases drastically.

-

BGE Preparation: Formulate Background Electrolytes (BGE) using phosphate/formate buffers from pH 1.0 to 4.0, maintaining a strict constant ionic strength (I = 50 mM) to prevent mobility artifacts.

-

Injection & Separation: Hydrodynamically inject the sample into a fused-silica capillary. Apply a constant voltage (20 kV) and monitor migration via UV detection at 285 nm[1].

-

Self-Validating Mobility Calculation: Co-inject a neutral electroosmotic flow (EOF) marker (e.g., DMSO). Calculate the effective mobility (μ_eff) relative to the EOF marker. This internal standard mathematically eliminates run-to-run variations in capillary wall charge.

-

Data Regression: Plot μ_eff versus BGE pH. Fit the data to a non-linear sigmoidal regression; the inflection point of the curve yields the pKa.

Analytical Workflow Diagram

The following diagram illustrates the logical progression from structural theory to experimental validation for profiling highly hindered anilines.

Caption: Workflow for the theoretical prediction and experimental determination of low-pKa aniline derivatives.

Implications for Drug Development and Formulation

Understanding the depressed pKa of this compound is critical for downstream pharmaceutical applications. Because the pKa is ~1.5, the compound will exist >99.99% in its un-ionized (free base) form at physiological pH (7.4), as well as in the acidic environment of the stomach (pH ~1.5 - 3.5).

-

Permeability: The lack of ionization ensures exceptional lipophilicity, predicting high passive transcellular permeability across the intestinal epithelium and the blood-brain barrier (BBB).

-

Solubility: The inability to form a water-soluble salt at physiological pH presents a significant formulation challenge. Drug developers utilizing this scaffold will likely need to employ lipid-based formulations, amorphous solid dispersions, or complexation with cyclodextrins to achieve adequate bioavailability.

References

- Benchchem - 2-Chloro-6-(methylthio)

- Wikipedia - Aniline (Basicity and pKa)

- Source: nih.

- ChemicalBook - 2-(METHYLTHIO)

- Source: journaleras.

Sources

A Technical Guide to 2-Chloro-6-methylaniline: A Strategic Intermediate in Modern API Synthesis

Abstract: 2-Chloro-6-methylaniline (CAS 87-63-8), also known as 6-Chloro-o-toluidine, has emerged as a cornerstone intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique structural features and reactivity are pivotal in constructing the core scaffolds of modern therapeutics. This technical guide provides an in-depth analysis of 2-chloro-6-methylaniline, offering a comprehensive overview of its physicochemical properties, established synthesis protocols, and critical applications. A detailed case study on its role in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor, illustrates its strategic importance. This document is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable, field-proven methodologies.

Section 1: Core Characteristics of 2-Chloro-6-methylaniline

Chemical Identity and Physicochemical Properties

2-Chloro-6-methylaniline is a substituted aniline derivative whose value in organic synthesis is dictated by the interplay of its three functional components: a primary amine, a chlorine atom, and a methyl group. The ortho-substitution pattern creates steric and electronic effects that guide its reactivity, making it a highly specific building block.

Table 1: Physicochemical Properties of 2-Chloro-6-methylaniline

| Property | Value | Reference(s) |

| CAS Number | 87-63-8 | [1] |

| Molecular Formula | C₇H₈ClN | [2] |

| Molecular Weight | 141.60 g/mol | [2] |

| Appearance | Clear, colorless to pale purple/yellow-brown oil or liquid | [1][3] |

| Melting Point | 10-12 °C | [1] |

| Boiling Point | 215 °C | [1] |

| Density | 1.152 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.576 | [1] |

| Solubility | Immiscible in water. Soluble in chloroform, ethyl acetate. | [1] |

The Strategic Importance in Pharmaceutical Synthesis

The quality of an intermediate compound is paramount in API synthesis, directly influencing the purity, safety, and efficacy of the final drug product. 2-Chloro-6-methylaniline is of strategic importance primarily because it serves as a key starting material for several targeted therapies, including the anticancer agents Dasatinib and Duvelisib.[4][5]

The rationale behind its selection in these complex syntheses lies in:

-

Controlled Reactivity: The primary amine provides a reliable nucleophilic site for amidation or coupling reactions, while the chloro and methyl groups modulate the ring's electronics and provide steric hindrance that can favor specific regioisomers.

-

Structural Contribution: The 2-chloro-6-methylphenyl moiety is an integral part of the final API's pharmacophore, contributing to the molecule's binding affinity with its biological target.

-

Purity Profile: Utilizing a high-purity intermediate like 2-chloro-6-methylaniline significantly simplifies downstream purification processes, reducing the risk of carrying over impurities into the final API.[5] This is critical for meeting the stringent regulatory requirements of health authorities like the FDA.

Section 2: Synthesis of 2-Chloro-6-methylaniline

The efficient synthesis of 2-chloro-6-methylaniline is crucial for its cost-effective use in large-scale pharmaceutical manufacturing. Several synthetic routes have been established, with the choice often depending on the availability of starting materials, scalability, and environmental considerations.

Featured Protocol: One-Pot Synthesis from 3-chloro-5-methyl-4-nitroaniline

This method is notable for its operational simplicity, mild reaction conditions, and high reported yield.[6] It involves a deamination of a superfluous amino group via a diazotization-reduction sequence, followed by the reduction of a nitro group to form the desired product.

Principle & Rationale:

-

Diazotization: The primary amino group of the starting material is converted into a diazonium salt using sodium nitrite in an acidic medium (sulfuric acid).

-

Reductive Deamination: The diazonium group is subsequently removed and replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂).

-

Nitro Reduction: The nitro group is then reduced to the target primary amine using a classical Bechamp reduction with iron powder in an acidic environment.

This one-pot approach is efficient as it avoids the isolation of the intermediate, saving time and resources.

Detailed Experimental Protocol

This protocol is adapted from published literature and should be performed by qualified personnel with appropriate safety precautions.[6]

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add 3-chloro-5-methyl-4-nitroaniline (4.66 g, 25 mmol), 5 mL of water, and 20 mL of dilute sulfuric acid.

-

Diazotization: Stir the mixture for 10 minutes. Slowly add a pre-prepared solution of sodium nitrite (1.86 g, 27 mmol) in 15 mL of water, maintaining the temperature at 0°C. After the addition is complete, continue stirring for 30 minutes.

-

Reductive Deamination: Add 15 mL of 50% hypophosphorous acid (H₃PO₂) to the reaction mixture. Continue to stir at 0°C for 3 hours.

-

Nitro Reduction: Slowly raise the temperature of the reaction mixture to 90°C. Add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour. Maintain the reaction at 90°C for an additional 3 hours.

-

Work-up: After the reaction is complete, filter the hot mixture to remove iron salts. Allow the filtrate to cool to room temperature.

-

Extraction: Extract the aqueous filtrate with dichloromethane (3 x 20 mL).

-

Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the crude oil via column chromatography to obtain pure 2-chloro-6-methylaniline. (Reported Yield: ~82.5%).[6]

Section 3: Case Study: The Central Role in Dasatinib Synthesis

Dasatinib (trade name Sprycel™) is a dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[7][8] The synthesis of Dasatinib is a multi-step process where 2-chloro-6-methylaniline is used to form a key amide bond, creating the critical intermediate 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .[4][9]

The Core Amidation Reaction

The primary amino group of 2-chloro-6-methylaniline acts as a nucleophile, attacking an activated carboxyl group on a thiazole ring precursor. This reaction forms a stable amide linkage, which is a central feature of the final Dasatinib molecule.

Several methods exist to form this amide bond. A common strategy involves activating a thiazole carboxylic acid derivative (e.g., forming an acyl chloride or using a coupling agent) which then readily reacts with 2-chloro-6-methylaniline.[3]

Sources

- 1. 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 2. papers.ssrn.com [papers.ssrn.com]